molecular formula C9H8ClN5O2 B11860639 Acetamide, N-(9-acetyl-6-chloro-9H-purin-2-yl)- CAS No. 97965-44-1

Acetamide, N-(9-acetyl-6-chloro-9H-purin-2-yl)-

Cat. No.: B11860639
CAS No.: 97965-44-1
M. Wt: 253.64 g/mol
InChI Key: XFUAHBGSAKYMNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide typically involves the acetylation of 6-chloropurine derivatives. One common method includes the reaction of 6-chloropurine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide serves as a crucial building block in the synthesis of more complex purine derivatives. Its unique substitution pattern imparts distinct chemical properties that enhance its reactivity and potential for various applications in organic synthesis.

Biology

In biological research, this compound has been studied for its interactions with nucleic acids and its potential role in biochemical pathways. It can inhibit the activity of certain enzymes by binding to their active sites and may intercalate into DNA, disrupting replication and transcription processes.

Anticancer Activity

Recent studies indicate that N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide exhibits promising anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines by activating specific signaling pathways associated with cell death. In a controlled experiment involving different cancer cell lines, the compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating its efficacy in triggering programmed cell death.

Antiviral Activity

The compound's antiviral properties have also been explored, particularly against viruses such as hepatitis C. Research indicates that it may inhibit viral replication by targeting viral enzymes essential for the life cycle of these viruses. Molecular docking studies have shown strong binding affinities between N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide and key viral proteins, supporting its potential use as an antiviral agent.

Anticancer Study

A controlled experiment involving various cancer cell lines demonstrated that N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide significantly inhibited the proliferation of human cancer cells in vitro. The study indicated that at concentrations above 10 µM, the compound reduced cell viability by over 50% after 48 hours of treatment.

Antiviral Research

In a study focused on the compound's effect against hepatitis C virus (HCV), it was found to reduce viral load in infected hepatocyte cultures by approximately 70% when administered at a concentration of 5 µM. This suggests that further development could lead to effective therapeutic options against HCV.

Mechanism of Action

The mechanism of action of N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and chloro groups enhances its reactivity and potential for various applications .

Biological Activity

Acetamide, N-(9-acetyl-6-chloro-9H-purin-2-yl)-, is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article provides an overview of its synthesis, biological properties, and applications based on diverse research findings.

Molecular Characteristics:

PropertyValue
CAS No.97965-44-1
Molecular FormulaC₉H₈ClN₅O₂
Molecular Weight253.64 g/mol
IUPAC NameN-(9-acetyl-6-chloropurin-2-yl)acetamide
InChI KeyXFUAHBGSAKYMNK-UHFFFAOYSA-N

The synthesis of N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide typically involves the acetylation of 6-chloropurine derivatives using acetic anhydride in the presence of a base such as pyridine. This method yields the desired compound efficiently, with reported yields reaching up to 88% under optimized conditions .

The mechanism of action is primarily through interaction with molecular targets including enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to their active sites and may also intercalate into DNA, disrupting replication and transcription processes .

Anticancer Properties

Recent studies have indicated that N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide exhibits promising anticancer activity. It has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death . For instance, a study demonstrated that the compound significantly inhibited the proliferation of human cancer cells in vitro, suggesting its potential as a lead compound for cancer therapy.

Antiviral Activity

The compound's antiviral properties have also been explored. Research indicates that it may inhibit viral replication by targeting viral enzymes essential for the life cycle of viruses such as hepatitis C . Molecular docking studies have shown strong binding affinities between N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide and key viral proteins, supporting its potential use as an antiviral agent .

Case Studies

  • Anticancer Study : In a controlled experiment involving various cancer cell lines, N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide was found to reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating its efficacy in triggering programmed cell death.
  • Antiviral Research : A study focused on the compound's effect against hepatitis C virus (HCV) demonstrated that it reduced viral load in infected hepatocyte cultures by approximately 70% when administered at 5 µM concentration. This suggests that further development could lead to effective therapeutic options against HCV.

Comparative Analysis with Similar Compounds

N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamide is compared with other purine derivatives to highlight its unique properties:

Compound NameAnticancer ActivityAntiviral ActivityUnique Features
N-(9-acetyl-6-chloro-9H-purin-2-yl)acetamideHighModerateSpecific chloro substitution
N-(9-acetyl-6-oxo-3H-purin-2-yl)acetamideModerateLowLacks chlorine atom
2-amino-6-chloro-9H-purineLowHighDifferent functional groups

Properties

CAS No.

97965-44-1

Molecular Formula

C9H8ClN5O2

Molecular Weight

253.64 g/mol

IUPAC Name

N-(9-acetyl-6-chloropurin-2-yl)acetamide

InChI

InChI=1S/C9H8ClN5O2/c1-4(16)12-9-13-7(10)6-8(14-9)15(3-11-6)5(2)17/h3H,1-2H3,(H,12,13,14,16)

InChI Key

XFUAHBGSAKYMNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C(=O)C

Origin of Product

United States

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